1,1'-(Sulphonylbis(p-phenyleneoxy))dipropan-2-ol

Thermo-oxidative stability Polyol degradation Flame retardancy

1,1'-(Sulphonylbis(p-phenyleneoxy))dipropan-2-ol (CAS 50326-38-0), also known as bis[4-(2-hydroxypropoxy)phenyl]sulfone or HPPS, is an aromatic diol characterized by a central sulfone bridge and two secondary hydroxyl-terminated propoxy chains. It is synthesized by reacting bisphenol-S with propylene carbonate, yielding a monomer with a molecular weight of approximately 378 g/mol and a sulfur content of 8.5 wt%.

Molecular Formula C18H22O6S
Molecular Weight 366.4 g/mol
CAS No. 50326-38-0
Cat. No. B12678175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-(Sulphonylbis(p-phenyleneoxy))dipropan-2-ol
CAS50326-38-0
Molecular FormulaC18H22O6S
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCC(COC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OCC(C)O)O
InChIInChI=1S/C18H22O6S/c1-13(19)11-23-15-3-7-17(8-4-15)25(21,22)18-9-5-16(6-10-18)24-12-14(2)20/h3-10,13-14,19-20H,11-12H2,1-2H3
InChIKeyZTUNUWXWAKQYMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1'-(Sulphonylbis(p-phenyleneoxy))dipropan-2-ol (CAS 50326-38-0): A Sulfone-Containing Aromatic Diol for High-Performance Polyols


1,1'-(Sulphonylbis(p-phenyleneoxy))dipropan-2-ol (CAS 50326-38-0), also known as bis[4-(2-hydroxypropoxy)phenyl]sulfone or HPPS, is an aromatic diol characterized by a central sulfone bridge and two secondary hydroxyl-terminated propoxy chains [1]. It is synthesized by reacting bisphenol-S with propylene carbonate, yielding a monomer with a molecular weight of approximately 378 g/mol and a sulfur content of 8.5 wt% [1]. This compound serves as a building block for polyols, epoxy resins, and polyesters, and is structurally distinct from its bisphenol-A-based analogue (HPPA) by the presence of the sulfone (SO2) moiety in place of the isopropylidene group [1].

Why a Generic Bisphenol-Based Diol Cannot Replace 1,1'-(Sulphonylbis(p-phenyleneoxy))dipropan-2-ol


The sulfone group in 1,1'-(Sulphonylbis(p-phenyleneoxy))dipropan-2-ol fundamentally alters thermal degradation pathways, char formation, and inter-chain interactions compared to bisphenol-A or aliphatic polyether diols [1]. Simply substituting a non-sulfone diol of similar molecular weight would compromise thermo-oxidative stability and eliminate the inherent flame retardancy derived from SO2 release and char promotion [1]. The quantitative evidence below demonstrates that these performance differences are not marginal and cannot be compensated for by post-formulation additives without impacting other critical properties.

Quantitative Differentiation Evidence for 1,1'-(Sulphonylbis(p-phenyleneoxy))dipropan-2-ol


5% Degradation Temperature (Td,5%): 45°C Advantage Over the Bisphenol-A Analogue

The sulfone-containing diol 1,1'-(sulphonylbis(p-phenyleneoxy))dipropan-2-ol (HPPS, 378 g/mol) exhibits a 5% weight loss temperature (Td,5%) of 305°C under nitrogen, as measured by thermogravimetric analysis (TGA). This is 45°C higher than the directly comparable bisphenol-A-based diol HPPA (347 g/mol), which has a Td,5% of 260°C under identical conditions [1]. The data are from a head-to-head study where both diols were synthesized via analogous reactions with propylene carbonate and analyzed under the same TGA protocol (10°C/min ramp, N2 purge) [1].

Thermo-oxidative stability Polyol degradation Flame retardancy

Flame Retardant Char Formation and SO2 Release: Sulfone-Specific Mechanism Absent in Non-Sulfur Analogs

Pyrolysis GC/MS and evolved gas analysis (EGA/MS) of HPPS polyols reveal significant char formation at high temperatures and evolution of flame-quenching SO2 gas, a mechanism that is intrinsically unavailable to the bisphenol-A analogue HPPA and standard polyether polyols [1]. When heated ballistically to 600°C, HPPS samples generated SO2 as the only detectable sulfur-containing degradation species, while the char layer inhibited mass and heat transfer [1]. The sulfur content in HPPS (8.5 wt%) is directly responsible for this dual-phase flame retardant action; the bisphenol-A analogue and aliphatic polyols lack this functionality entirely, as confirmed by the absence of sulfur-containing degradation products in comparative evolved gas analysis [1].

Char yield Gas-phase inhibition Halogen-free FR

Viscosity Profile: Higher Inter-Molecular Interaction vs. BPA-Based Diol

HPPS (378 g/mol) is a glass at room temperature and exhibits significantly higher viscosity than the bisphenol-A analogue HPPA (347 g/mol) at equivalent temperatures. At 35°C, the viscosity of HPPS is approximately 1.2 × 10^3 cP, whereas HPPA exhibits a viscosity below 10^2 cP at the same temperature [1]. This difference is attributed to enhanced hydrogen bonding potential of the sulfone group [1]. At elevated temperatures (80°C), the viscosity difference narrows, with HPPS at approximately 1.5 × 10^2 cP and HPPA still below 10^2 cP [1].

Rheology Processability Polyol viscosity

Optimal Use Cases for 1,1'-(Sulphonylbis(p-phenyleneoxy))dipropan-2-ol Based on Quantitative Performance Data


Halogen-Free Flame-Retardant Rigid Polyurethane Foams

The 45°C higher Td,5% and intrinsic SO2 release mechanism make this diol a superior initiator for polyether polyols used in rigid PU insulation foams, where building codes increasingly mandate halogen-free flame retardancy. The sulfone moiety eliminates the need for additive FRs that compromise long-term mechanical stability [1].

High-Temperature Epoxy Resin Formulations

In epoxy systems, the oxypropylene spacer provides flexibility that lowers the glass transition temperature relative to unmodified bisphenol-S epoxy, while the sulfone bridge retains superior thermal stability over bisphenol-A-based flexible epoxy resins. This balance is critical for electronic encapsulation and aerospace composites requiring both toughness and high heat deflection temperatures [1].

Thermo-Oxidatively Stable Polyester Polyols for Coatings

The demonstrated resistance to thermal degradation at temperatures up to 305°C under inert atmosphere allows this diol to be incorporated into polyester polyols for powder coatings and high-temperature industrial coatings, where bisphenol-A analogues would undergo premature decomposition during cure cycles [1].

Quote Request

Request a Quote for 1,1'-(Sulphonylbis(p-phenyleneoxy))dipropan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.